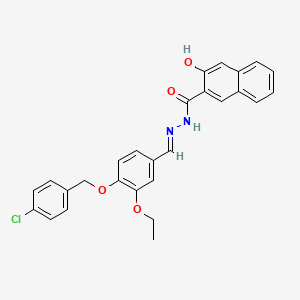

N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-3-hydroxy-2-naphthohydrazide

CAS No.: 478393-30-5

Cat. No.: VC16120258

Molecular Formula: C27H23ClN2O4

Molecular Weight: 474.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 478393-30-5 |

|---|---|

| Molecular Formula | C27H23ClN2O4 |

| Molecular Weight | 474.9 g/mol |

| IUPAC Name | N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-3-hydroxynaphthalene-2-carboxamide |

| Standard InChI | InChI=1S/C27H23ClN2O4/c1-2-33-26-13-19(9-12-25(26)34-17-18-7-10-22(28)11-8-18)16-29-30-27(32)23-14-20-5-3-4-6-21(20)15-24(23)31/h3-16,31H,2,17H2,1H3,(H,30,32)/b29-16+ |

| Standard InChI Key | LZSCPCGTAIVYGP-MUFRIFMGSA-N |

| Isomeric SMILES | CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=CC=CC=C3C=C2O)OCC4=CC=C(C=C4)Cl |

| Canonical SMILES | CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=CC=CC=C3C=C2O)OCC4=CC=C(C=C4)Cl |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s molecular formula is C₂₇H₂₃ClN₂O₄, with a molecular weight of 474.94 g/mol . Its structure features:

-

A 3-hydroxy-2-naphthohydrazide backbone, providing π-conjugation and hydrogen-bonding capabilities.

-

A 4-chlorobenzyloxy group at the 4-position of the benzylidene ring, introducing lipophilicity and steric bulk.

-

An ethoxy substituent at the 3-position of the benzylidene ring, enhancing solubility in organic solvents .

The E-configuration of the hydrazone Schiff base (–CH=N–NH–) is critical for its planar geometry and intermolecular interactions .

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values for major adducts, derived from ion mobility spectrometry, are summarized below:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 475.14192 | 216.1 |

| [M+Na]⁺ | 497.12386 | 232.2 |

| [M-H]⁻ | 473.12736 | 224.0 |

These values indicate moderate molecular rigidity, consistent with its extended conjugated system . Density functional theory (DFT) calculations on analogous hydrazones reveal intramolecular charge transfer between the naphthohydrazide and benzylidene moieties, which underpins its fluorescence properties .

Synthesis and Chemical Reactivity

Synthetic Pathway

The compound is typically synthesized via a two-step condensation reaction:

-

Formation of the hydrazide core: 3-Hydroxy-2-naphthoic acid is converted to its hydrazide derivative using hydrazine hydrate.

-

Schiff base condensation: The hydrazide reacts with 4-((4-chlorobenzyl)oxy)-3-ethoxybenzaldehyde under reflux in ethanol, catalyzed by acetic acid .

The reaction proceeds with moderate yields (50–65%), requiring chromatographic purification to isolate the E-isomer .

Physicochemical Properties

Key properties include:

-

pKa: 8.76 ± 0.40, reflecting the acidity of the phenolic –OH group .

-

Solubility: Sparingly soluble in water but soluble in DMSO, ethanol, and chloroform.

Experimental and Computational Studies

Spectroscopic Characterization

-

IR spectroscopy: Peaks at 3250 cm⁻¹ (O–H stretch), 1660 cm⁻¹ (C=O), and 1595 cm⁻¹ (C=N) .

-

¹H NMR: A singlet at δ 8.35 ppm corresponds to the hydrazone proton (–CH=N–) .

Molecular Dynamics Simulations

Simulations of analogous hydrazones in water reveal:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume